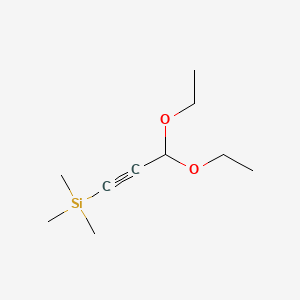

(3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane

CAS No.: 87219-80-5

Cat. No.: VC5556817

Molecular Formula: C10H20O2Si

Molecular Weight: 200.353

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87219-80-5 |

|---|---|

| Molecular Formula | C10H20O2Si |

| Molecular Weight | 200.353 |

| IUPAC Name | 3,3-diethoxyprop-1-ynyl(trimethyl)silane |

| Standard InChI | InChI=1S/C10H20O2Si/c1-6-11-10(12-7-2)8-9-13(3,4)5/h10H,6-7H2,1-5H3 |

| Standard InChI Key | MDRSJACTZKYOAL-UHFFFAOYSA-N |

| SMILES | CCOC(C#C[Si](C)(C)C)OCC |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

(3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane has the molecular formula C₁₀H₂₀O₂Si and a molecular weight of 200.35 g/mol . Its IUPAC name is (3,3-diethoxyprop-1-yn-1-yl)trimethylsilane, reflecting the trimethylsilyl group attached to a propargyl acetal moiety. The compound’s structure is characterized by a terminal alkyne masked as a diethyl acetal, which enhances its stability during storage and handling . Key spectral data include:

-

¹H NMR (CDCl₃): δ 0.16 (s, 9H, Si(CH₃)₃), 3.45–3.70 (m, 4H, OCH₂CH₃), 4.50 (s, 1H, CH(OEt)₂) .

-

¹³C NMR: δ −0.52 (Si(CH₃)₃), 63.1 (OCH₂CH₃), 89.3 (C≡C–Si), 96.0 (CH(OEt)₂) .

Physical Properties

The compound exhibits a boiling point of 170–172°C and a flash point of 40°C, necessitating careful handling to avoid combustion . Its refractive index is 1.431, and it is typically stored under inert conditions to prevent hydrolysis of the acetal group .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₂Si |

| Molecular Weight | 200.35 g/mol |

| Boiling Point | 170–172°C |

| Flash Point | 40°C |

| Refractive Index | 1.431 |

| Density | 0.91 g/cm³ |

Synthesis and Reactivity

Synthetic Routes

The compound is commonly synthesized via Sonogashira coupling or Negishi cross-coupling reactions. For example, bromoethynyl(trimethyl)silane can react with terminal alkynes in the presence of palladium catalysts to yield 1,3-alkadiynyl(trimethyl)silanes, which are precursors to (3,3-diethoxyprop-1-yn-1-yl)trimethylsilane . A typical procedure involves:

-

Reacting bromoethynyl(trimethyl)silane with a terminal alkyne (e.g., propargyl alcohol) under Pd(PPh₃)₄ catalysis.

-

Protecting the resulting alkyne with diethyl acetal using acidic conditions .

Reactivity Profile

The trimethylsilyl group acts as a protecting group for the terminal alkyne, enabling selective deprotection under mild conditions (e.g., using TBAF or CsF) . This allows the compound to participate in Hiyama coupling or Sonogashira reactions without side reactions. For instance, in the synthesis of 6-(1,3-butadiynyl)purines, the trimethylsilyl group is removed in situ to generate reactive alkynes for cross-coupling .

Applications in Organic Synthesis

Cross-Coupling Reactions

(3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane is widely used in palladium-catalyzed couplings to construct carbon-carbon bonds. In one study, it served as a masked alkyne in the synthesis of 6-(1,3-butadiynyl)purines, achieving yields of 47–87% . The diethoxy acetal group prevents undesired polymerization of the alkyne during storage .

Heterocyclic Synthesis

The compound is pivotal in forming nitrogen-containing heterocycles, such as diazocino[2,1-b]quinazolinones. For example, it reacts with 2-(bromomethyl)anilines under basic conditions to yield tricyclic frameworks via [4+4] cycloaddition . This methodology has been applied to synthesize biologically active compounds with anticancer potential .

Recent Advances and Future Directions

Recent studies highlight its role in deuteration reactions. For example, copper-catalyzed deuteration of terminal alkynes using analogs of this compound has enabled the synthesis of deuterated pharmaceuticals with improved metabolic stability . Future research may explore its utility in click chemistry or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume